2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide
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Overview
Description
2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a propanamide moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing their function .
Mode of Action
Amides, in general, can act as both an acid and a base . The electron withdrawing and resonance effects associated with the carbonyl group in amides make them more strongly acidic than ammonia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide typically involves the reaction of 4-(1-pyrrolidinyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amides.
Scientific Research Applications
2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
trans-(+/-)-N-[2-(1-Pyrrolidinyl)cyclohexyl]propanamide: Shares the pyrrolidine ring system but differs in the cyclohexyl group replacing the phenyl group.
2,2-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide: Similar structure with a carbonyl group attached to the pyrrolidine ring.
Uniqueness
2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide is unique due to its specific combination of the pyrrolidine ring and phenyl group, which imparts distinct chemical and biological properties. Its structural features enable diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2,2-dimethyl-N-(4-pyrrolidin-1-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)14(18)16-12-6-8-13(9-7-12)17-10-4-5-11-17/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKIBIQUFHPXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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